molecular formula C24H22N2O2 B11413322 2-[(4-methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole

2-[(4-methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole

Cat. No.: B11413322
M. Wt: 370.4 g/mol
InChI Key: UNGADPYDPADQMY-JXMROGBWSA-N
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Description

2-[(4-Methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of 2-[(4-Methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole can be achieved through several synthetic routes One common method involves the reaction of 4-methoxyphenol with benzyl chloride to form 4-methoxybenzyl chloride This intermediate is then reacted with 2-aminobenzophenone under basic conditions to form the benzodiazole core

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

2-[(4-Methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form a saturated alkyl chain.

    Substitution: The benzodiazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid or halogens.

Scientific Research Applications

2-[(4-Methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules in organic chemistry.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[(4-Methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole include other benzodiazole derivatives such as:

    2-[(4-Methoxyphenoxy)methyl]-1H-benzimidazole: This compound lacks the phenylprop-2-en-1-yl group but shares the methoxyphenoxy and benzodiazole core.

    2-[(4-Methoxyphenoxy)methyl]-1H-benzotriazole: This compound has a triazole ring instead of a diazole ring, providing different chemical properties.

    2-[(4-Methoxyphenoxy)methyl]-1H-indazole: This compound has an indazole core, which is structurally similar but has different electronic properties.

The uniqueness of 2-[(4-Methoxyphenoxy)methyl]-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-1,3-benzodiazole lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-[(E)-3-phenylprop-2-enyl]benzimidazole

InChI

InChI=1S/C24H22N2O2/c1-27-20-13-15-21(16-14-20)28-18-24-25-22-11-5-6-12-23(22)26(24)17-7-10-19-8-3-2-4-9-19/h2-16H,17-18H2,1H3/b10-7+

InChI Key

UNGADPYDPADQMY-JXMROGBWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4

Origin of Product

United States

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